6-chloro-7-methoxy-4-methyl-2H-chromen-2-one
Overview
Description
6-Chloro-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications . The specific structure of this compound includes a chlorine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 4th position on the chromen-2-one backbone.
Preparation Methods
The synthesis of 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a classical method for synthesizing coumarins. This reaction typically involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst . For industrial production, green chemistry approaches such as mechanochemical synthesis using a high-speed ball mill mixer at room temperature have been developed to avoid harsh reaction conditions and reduce environmental impact .
Chemical Reactions Analysis
6-Chloro-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one structure to chroman-2-one.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The biological effects of 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one are attributed to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
6-Chloro-7-methoxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one: Contains additional hydroxyl groups at the 6th and 7th positions.
7-Amino-4-methyl-2H-chromen-2-one: Features an amino group at the 7th position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-7-methoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSSQQBNCPWKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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